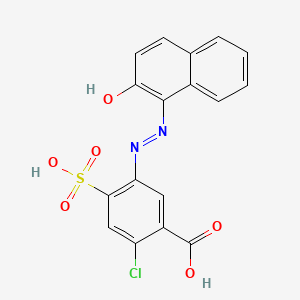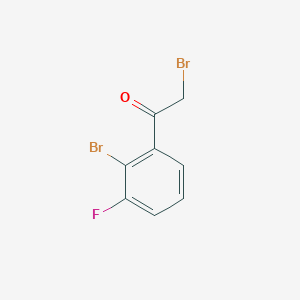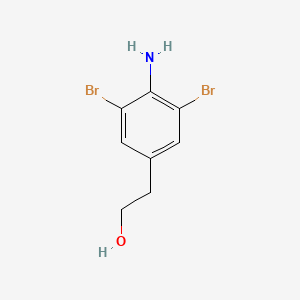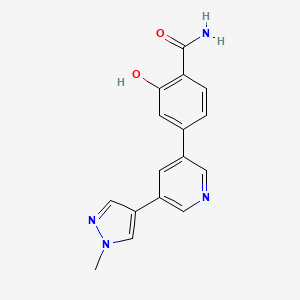
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group and a pyridinyl-pyrazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Pyridine Ring Formation: The pyrazole derivative is then coupled with a pyridine precursor using a palladium-catalyzed cross-coupling reaction.
Benzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Electrophilic reagents like HNO₃ (Nitric acid) for nitration, SO₃ (Sulfur trioxide) for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nitration would introduce nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzoic acid
- 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzylamine
- 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzyl alcohol
Uniqueness
What sets 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and benzamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14N4O2 |
|---|---|
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
2-hydroxy-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C16H14N4O2/c1-20-9-13(8-19-20)12-4-11(6-18-7-12)10-2-3-14(16(17)22)15(21)5-10/h2-9,21H,1H3,(H2,17,22) |
InChI-Schlüssel |
FSCYSYUGHPAHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


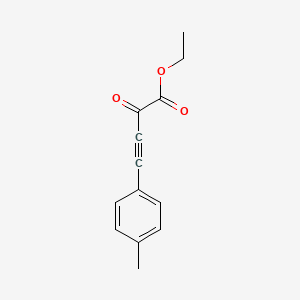
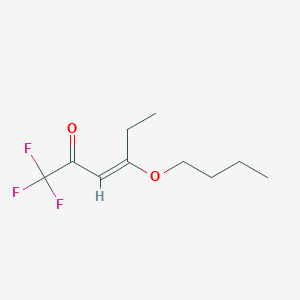


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
